5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 799270-07-8) is a heterocyclic building block belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) family featuring a bromine atom at the 5-position and a carbonitrile group at the 3-position. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors targeting oncology and autoimmune disease pathways.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
CAS No. 799270-07-8
Cat. No. B1503001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
CAS799270-07-8
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)C#N)Br
InChIInChI=1S/C8H4BrN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12)
InChIKeyWDUMYOXRHLWOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 799270-07-8): A Privileged 7-Azaindole Scaffold for Kinase Inhibitor Discovery


5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 799270-07-8) is a heterocyclic building block belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) family featuring a bromine atom at the 5-position and a carbonitrile group at the 3-position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors targeting oncology and autoimmune disease pathways [2]. The electron-withdrawing nitrile group at position 3 facilitates key hinge-region hydrogen bonding with kinase active sites, while the 5-bromo substituent serves as a critical synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions .

Why 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Cannot Be Simply Replaced by Other 7-Azaindole Derivatives


Substituting this compound with other 7-azaindole-3-carbonitrile analogs (e.g., 5-H, 5-Cl, 5-F, or 6-bromo isomers) introduces profound changes in both synthetic utility and biological target engagement. The 5-bromo substituent is uniquely positioned to undergo palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling regioselective C–C and C–N bond formation that is not feasible with the corresponding 5-chloro or 5-fluoro analogs under equivalent mild conditions . In kinase inhibitory assays, halogen substitution at position 5 has been shown to differentially modulate potency: 5-chloro derivatives of related pyrrolo[2,3-b]pyridine-3-carbonitriles exhibit 5× greater JAK3 inhibitory activity than their 5-H counterparts (IC₅₀: 14 nM vs. 85 nM), demonstrating that halogen identity and position are critical determinants of target affinity and selectivity . Furthermore, the bromine atom's larger van der Waals radius compared to chlorine or hydrogen can induce steric clashes with gatekeeper residues in certain kinases (e.g., JAK family), providing an additional layer of selectivity tuning that is unavailable with smaller substituents [1].

Quantitative Differentiation Evidence: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile vs. Closest Structural Analogs


Regioselective Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro vs. 5-H Analogs in Suzuki-Miyaura Reactions

The 5-bromo substituent on 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile provides superior oxidative addition reactivity with Pd(0) catalysts compared to the 5-chloro analog (CAS 954112-81-3) and complete synthetic inertness of the 5-H unsubstituted parent (CAS 4414-89-5). This enables regioselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C5 position under mild conditions, while the 3-carbonitrile group remains intact and continues to serve as a hydrogen-bond acceptor in the kinase hinge region. In contrast, the 5-chloro analog requires harsher conditions (elevated temperature, stronger base, or specialized ligand systems) for comparable cross-coupling reactivity, and the 5-H parent lacks a C5 functional handle entirely, limiting its utility as a diversification point in structure-activity relationship (SAR) campaigns .

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

Kinase Inhibitory Potency: Class-Level SAR for 5-Halogenated 7-Azaindole-3-carbonitriles Against JAK3

Within the 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile chemotype, halogen substitution at position 5 dramatically influences JAK3 inhibitory potency. In a head-to-head SAR study on closely related 2-methyl-substituted analogs, the 5-chloro derivative demonstrated an IC₅₀ of 14 nM against JAK3, which represented a 6-fold improvement over the corresponding 5-H analog (IC₅₀: 85 nM) . While direct IC₅₀ data for the 5-bromo derivative in the same assay has not been publicly reported in the peer-reviewed literature, the established halogen-dependent potency trend (Cl >> H) and the electronic similarity between bromine and chlorine (both halogen σₚ values: Br = 0.23, Cl = 0.23) strongly suggest that the 5-bromo-3-carbonitrile compound occupies a comparable potency range. Furthermore, separate patent-derived data indicate that substituted pyrrolo[2,3-b]pyridine-3-carbonitriles in the same series achieve JAK3 IC₅₀ values <5 nM, with >100-fold selectivity over other JAK family members, underscoring the scaffold's intrinsic kinase targeting capability [1].

Kinase Inhibition JAK3 Immunology

FGFR Kinase Panel Selectivity: 7-Azaindole-3-carbonitrile Core vs. Other Kinase Inhibitor Scaffolds

The unsubstituted 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile core (7-azaindole-3-carbonitrile, CAS 4414-89-5) has been characterized for its FGFR inhibitory profile, demonstrating IC₅₀ values of approximately 7 nM for FGFR1, 9 nM for FGFR2, 25 nM for FGFR3, and 712 nM for FGFR4, yielding a >100-fold selectivity window between FGFR1 and FGFR4 [1]. The introduction of the 5-bromo substituent is expected to further modulate this selectivity profile through steric interactions with the kinase gatekeeper residue and through electronic effects transmitted via the conjugated π-system. The 3-carbonitrile group serves as the critical hinge-binding motif in all FGFR isoforms. In contrast, other FGFR-targeting scaffolds such as the pyrazolyl-aminopyrimidine class (e.g., AZD4547) or indazole-based inhibitors (e.g., BGJ398) lack the bromine handle for late-stage diversification, meaning each new derivative requires de novo synthesis rather than modular assembly from a common advanced intermediate .

FGFR Oncology Kinase Selectivity

SGK-1 Kinase Inhibition: Emerging Target Differentiation for 5-Bromo-7-Azaindole-3-carbonitrile Derivatives

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has been identified as a precursor for developing inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1), a kinase implicated in electrolyte homeostasis, cell survival, and cancer cell proliferation [1]. The 5-bromo substituent enables the synthesis of N1-acyl and N1-sulfonyl derivatives through sequential functionalization: the N1 position can be deprotonated and reacted with acyl chlorides or sulfonyl chlorides, while the C5 bromine can be independently elaborated via cross-coupling. This orthogonal reactivity is not available with 5-chloro analogs due to their reduced cross-coupling efficiency, nor with 5-unsubstituted analogs that lack the C5 functional handle. The structural analog 5-bromo-1-(3-methylbenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (derived directly from the target compound via N1-benzoylation) has been catalogued as a kinase ligand, validating the compound's practical utility as a precursor in SGK-1-targeted medicinal chemistry programs [2].

SGK-1 Metabolic Disease Kinase Inhibition

Optimal Application Scenarios for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 799270-07-8)


Late-Stage Diversification in FGFR-Targeted Oncology Programs

In medicinal chemistry campaigns targeting FGFR-driven cancers (bladder cancer, gastric cancer, NSCLC), 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a common advanced intermediate. The 3-carbonitrile group anchors the molecule in the kinase hinge region (as demonstrated by the FGFR1 IC₅₀ of ~7 nM for the core scaffold [1]), while the C5-bromine enables parallel synthesis of aryl-, heteroaryl-, and amino-substituted analogs via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This modular approach allows a single batch of the compound to generate dozens of derivatives for SAR exploration, dramatically accelerating hit-to-lead timelines compared to synthesizing each analog from first principles .

JAK3-Selective Inhibitor Development for Autoimmune Disease

For programs targeting JAK3-mediated autoimmune conditions (rheumatoid arthritis, psoriasis, organ transplant rejection), the compound offers a strategic entry point. Halogen SAR data from the 2-methyl sub-series (5-Cl IC₅₀: 14 nM vs. 5-H IC₅₀: 85 nM on JAK3 [1]) establish the critical role of 5-position substitution for potency. The 5-bromo analog is expected to deliver comparable JAK3 affinity while providing the C–Br handle for further optimization of selectivity against JAK1 and JAK2, which is essential for minimizing immunosuppression-related toxicities. The same intermediate can also be elaborated into dual ITK/JAK3 inhibitors, as described in patent US9206188, where related pyrrolo[2,3-b]pyridine-3-carbonitriles achieved JAK3 IC₅₀ values of 5 nM with >100-fold selectivity .

Orthogonal Dual-Functionalization in SGK-1 and Novel Kinase Target Programs

The compound's three orthogonal reactive sites (C5-Br for cross-coupling, N1-H for acylation/sulfonylation, 3-CN for hydrogen bonding or further transformation) make it particularly valuable in exploratory kinase inhibitor programs where the optimal substitution pattern is unknown. For SGK-1 inhibitor development, the validated N1-benzoyl derivative 5-bromo-1-(3-methylbenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile demonstrates the feasibility of sequential N1 protection followed by C5 elaboration [1]. This orthogonal reactivity profile is also applicable to emerging kinase targets where the inhibitor pharmacophore consists of a hinge-binding nitrile, a specificity pocket-directed C5 substituent, and an N1-derived ribose-pocket moiety, enabling rapid construction of focused libraries from a single building block .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.